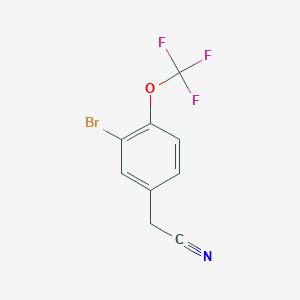

3-Bromo-4-(trifluoromethoxy)phenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenylacetonitrile moiety. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(trifluoromethoxy)phenylacetonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

The applications of "3-Bromo-4-(trifluoromethoxy)phenylacetonitrile" are not detailed within the provided search results. However, the search results do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

About the Compound

The compound 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile, which shares structural similarities, is a synthetic organic compound with the molecular formula C12H11BrF3NO2. It features a brominated phenyl ring, an ethoxy group, and a trifluoroethoxy substituent. Such compounds may exhibit activity towards calcium receptors, suggesting potential implications in biological pathways related to mineral homeostasis and potential therapeutic applications in conditions like osteoporosis and hyperparathyroidism.

Potential Applications

Due to the presence of various functional groups, 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can undergo nucleophilic substitution reactions (due to the acetonitrile moiety) and coupling reactions (due to the bromine atom). The ethoxy and trifluoroethoxy groups may also engage in hydrogen bonding or dipole-dipole interactions, influencing the compound's reactivity and solubility profiles.

Other compounds with similar structural features have demonstrated various applications:

- 3-Bromo-4-(trifluoromethyl)aniline: Potential anti-cancer properties

- Ethyl 4-bromo-3-(trifluoromethyl)benzoate: Antimicrobial activity

- 5-Ethoxy-3-bromo-4-fluorophenol: Activity against certain pathogens

Trifluoromethyl Group-Containing Drugs

Trifluoromethyl (TFM) groups are present in several FDA-approved drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores . Examples include:

- Ubrogepant

- Alpelisib

- Pretomanid

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-3-(trifluoromethoxy)phenylacetonitrile

- 3-Bromo-4-(trifluoromethyl)phenylacetonitrile

- 3-Bromo-4-(methoxy)phenylacetonitrile

Uniqueness

3-Bromo-4-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The trifluoromethoxy group, in particular, increases the compound’s lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical research.

Biologische Aktivität

3-Bromo-4-(trifluoromethoxy)phenylacetonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethoxy groups. These functionalities can enhance the biological activity of the compound, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is C9H6BrF3O, and its CAS number is 2167710-86-1. The trifluoromethoxy group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the trifluoromethoxy group can enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For example, the introduction of a trifluoromethoxy group has been shown to increase the potency against various cancer cell lines by modulating cellular signaling pathways. In vitro studies demonstrated that derivatives similar to this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of fluorinated compounds. The trifluoromethoxy group may contribute to neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases such as Alzheimer’s. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function .

Case Studies

- Anticancer Efficacy : A study investigated a series of phenylacetonitrile derivatives, including this compound, showing significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was reported at approximately 15 µM, indicating potent activity compared to non-fluorinated analogs .

- Neuroprotective Activity : In experiments assessing neuroprotective effects, compounds with similar structures demonstrated a reduction in β-amyloid aggregation, a hallmark of Alzheimer's disease. The presence of the trifluoromethoxy group was correlated with enhanced inhibition rates compared to controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity (IC50 µM) | AChE Inhibition (%) |

|---|---|---|

| This compound | 15 | 65 |

| Non-fluorinated analog | 30 | 40 |

| Other trifluoromethyl derivatives | 10 | 70 |

Eigenschaften

IUPAC Name |

2-[3-bromo-4-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEOCODDJNYVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.